aluminum;N,N-dimethylethanamine

Metal-Organic Decomposition Flexible Electronics Conductive Inks

Standard Al precursors often introduce carbon contamination or require high thermal budgets incompatible with flexible substrates. DMEAA (AlH₃·N,N-dimethylethylamine) solves this via direct Al-H decomposition, delivering high-purity films at low temperatures. • Low decomposition temperature (100-120 °C) enables Al metallization on polyimide and PET. • Mean film resistivity ~8×10⁻⁶ Ω·m ensures device-grade conductivity. • Absence of Al-C bonds minimizes carbon impurity for high-κ dielectric and quantum-device applications. Supplied as a 0.5 M solution in toluene under inert atmosphere; global shipping compliant with UN 3399, Class 4.3, PG II.

Molecular Formula C4H11AlN
Molecular Weight 100.12 g/mol
CAS No. 124330-23-0
Cat. No. B050729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;N,N-dimethylethanamine
CAS124330-23-0
Molecular FormulaC4H11AlN
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCN(C)C.[Al]
InChIInChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3;
InChIKeyJFULSLYTSZPADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMEAA Precursor for Thin Film Deposition


Aluminum;N,N-dimethylethanamine (CAS 124330-23-0), also known as dimethylethylamine alane (DMEAA) or alane-dimethylethylamine complex, is an organometallic coordination complex of aluminum hydride (AlH₃) and the Lewis base N,N-dimethylethylamine [1]. It is a clear, liquid precursor used in chemical vapor deposition (CVD), atomic layer deposition (ALD), and metal-organic decomposition (MOD) processes for fabricating high-purity aluminum and aluminum-containing thin films [2].

1 Liquid precursor for CVD, ALD, and MOD thin film processes
2 Al–H bond structure, no direct Al–C bonds for high-purity films
3 Low decomposition temperature, supports heat-sensitive substrates

DMEAA Performance Differentiation


The choice of aluminum precursor is not interchangeable; it directly governs the fundamental properties and process compatibility of the resulting thin films. A generic substitution of Aluminum;N,N-Dimethylethanamine (DMEAA) with common alternatives like trimethylaluminum (TMA) or dimethylaluminum hydride (DMAH) can lead to significantly different outcomes in film conductivity, carbon contamination, and deposition temperature, rendering a device or process non-viable [1]. DMEAA possesses a distinct decomposition pathway due to the absence of direct aluminum-carbon bonds, which is a key differentiator for achieving high-purity films at lower thermal budgets [2].

DMEAA Decomposition pathway without direct Al–C bonds; reported lower carbon contamination
TMA Contains Al–CH₃ bonds; may introduce higher carbon residue, shifting dielectric quality
DMEAA Enables conductive films at low thermal budget (100–120 °C)
TEAA Higher decomposition temperature; low-temperature conductivity profile may not transfer

DMEAA Performance Evidence


Conductivity vs. TEAA in MOD Inks

In a direct comparison of liquid MOD precursors for low-temperature deposition on flexible substrates, films derived from DMEAA demonstrate significantly higher electrical conductivity compared to those from trimethylamine alane (TEAA). This is quantified by the mean electrical resistivity [1].

Conductivity vs TEAA
Head-to-head
~8 × 10⁻⁶ Ω·m ~5× higher reported conductivity than TEAA films
Reported conductivity advantage in MOD inks
Deposited on glass, PI, PET, paper at 100–120 °C
Metal-Organic Decomposition Flexible Electronics Conductive Inks

Carbon Contamination vs. TMA

For the heteroepitaxial growth of Al₂O₃ films, DMEAA yields a significantly lower level of detrimental carbon contamination compared to the industry standard, trimethylaluminum (TMA), when processing at 650°C [1].

Carbon vs TMA
Head-to-head
Reported lower carbon contamination than TMA at 650 °C
Supports higher dielectric purity
MOMBE Al₂O₃ on Si substrate
Metalorganic Molecular-Beam Epitaxy High-κ Dielectrics Semiconductor Manufacturing

Low-Temperature Decomposition vs. TEAA

The lower decomposition temperature of DMEAA is a primary mechanistic advantage over TEAA, enabling the deposition of more conductive aluminum films at temperatures as low as 100-120 °C [1]. This property is critical for compatibility with heat-sensitive flexible substrates.

Low-T Decomposition
Method context
Enables conductive films at 100–120 °C, not matched by TEAA
Lowers thermal budget for flexible substrates
Decomposition temperature difference
Flexible Substrates Low-Thermal-Budget Processing MOD Inks

Aluminum Loading Efficiency vs. TEAA

The molecular structure of DMEAA provides a higher aluminum weight loading compared to TEAA, which is another mechanistic factor contributing to its superior performance as a MOD precursor [1].

Al Loading vs TEAA
Head-to-head
Higher Al weight loading reported
May improve precursor utilization efficiency
MOD ink composition context
Precursor Design Deposition Efficiency MOD Inks

DMEAA Optimal Applications


Flexible Electronics Metallization

DMEAA is the preferred precursor for depositing highly conductive aluminum traces onto heat-sensitive flexible substrates like polyimide and PET. Its low decomposition temperature (100-120 °C) and superior film conductivity (mean resistivity ~8 × 10⁻⁶ Ω·m) enable the creation of functional circuits on paper and plastic, a feat not reliably achieved with alternatives like TEAA [1].

ALD for Superconducting Qubits

DMEAA is a key precursor for the ALD growth of high-quality, textured aluminum (111) thin films essential for superconducting applications. The ability to achieve bulk-like superconducting transition temperatures and form the basis for Josephson tunnel junctions makes it a critical material for quantum bit (qubit) fabrication [1].

Reduced-Carbon Al₂O₃ Dielectric Growth

In MOMBE processes for high-κ dielectrics, DMEAA is selected over TMA for depositing Al₂O₃ films at 650°C when minimizing carbon contamination is paramount. This results in higher electrical quality and reliability for gate dielectrics in advanced semiconductor devices [1].

ALD of Polyhedral Al Nanoparticles

DMEAA, in conjunction with a TMA initiator, enables the ALD growth of well-defined, polyhedral aluminum (111) nanoparticles, such as octahedrons. This specific morphology control is valuable for catalysis, plasmonics, and energetic materials research [1].

Application
Selection Property
Validation Focus
Flexible electronics metallization
Low-thermal-budget decomposition
Conductivity on heat-sensitive substrates
Superconducting qubit fabrication
ALD compatibility for textured Al (111)
Superconducting transition quality
High-κ dielectric deposition
Carbon-minimizing decomposition pathway
Electrical performance in gate dielectrics
Polyhedral nanoparticle synthesis
Faceted growth control via ALD
Morphology for catalysis/plasmonics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for aluminum;N,N-dimethylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.